molecular formula C20H19N5O B2973895 6-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile CAS No. 2380173-44-2

6-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B2973895
CAS No.: 2380173-44-2
M. Wt: 345.406
InChI Key: XVSSQPHGSAVUQX-UHFFFAOYSA-N
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Description

6-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile typically involves multiple steps. One common route starts with the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one. This intermediate is then acylated with succinic anhydride to produce N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents on the quinazolinone core .

Scientific Research Applications

6-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. Quinazolinone derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cellular processes such as proliferation and survival, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine and pyridine moieties, along with the quinazolinone core, make it a versatile compound for various applications .

Properties

IUPAC Name

6-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c21-11-16-5-6-19(22-12-16)24-9-7-15(8-10-24)13-25-14-23-18-4-2-1-3-17(18)20(25)26/h1-6,12,14-15H,7-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSSQPHGSAVUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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